FMOC-DL-3,3-二苯丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

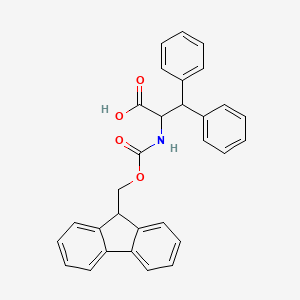

FMOC-DL-3,3-diphenylalanine (Fmoc-FF) is a dipeptide derivative that exhibits a strong propensity for self-assembly into various supramolecular structures. This self-assembly is influenced by factors such as pH, solvent choice, and concentration, leading to the formation of different nanostructures like fibrils, ribbons, and hydrogels . These structures are typically stabilized by beta-sheet formation and pi-pi stacking interactions, particularly due to the aromatic nature of the Fmoc group .

Synthesis Analysis

The synthesis of Fmoc-FF and related compounds often involves solid-phase peptide synthesis using Fmoc chemistry. This method allows for the efficient incorporation of amino acids into peptides, which can then be further modified or used to generate hydrogels and other materials . The synthesis of Fmoc-FF is not detailed in the provided papers, but the general approach would involve the coupling of Fmoc-protected phenylalanine with another phenylalanine unit, followed by deprotection and purification steps.

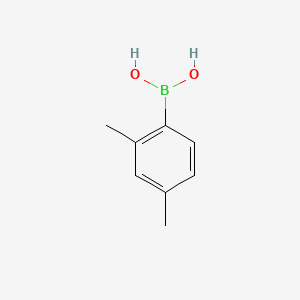

Molecular Structure Analysis

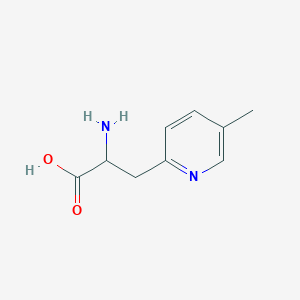

The molecular structure of Fmoc-FF is characterized by the presence of the Fmoc group, which is a bulky aromatic moiety that protects the amine function during peptide synthesis. This group plays a crucial role in the self-assembly and optical properties of the molecule. Studies have shown that the Fmoc group can participate in hydrogen bonding and other noncovalent interactions, which are essential for the formation of supramolecular structures .

Chemical Reactions Analysis

Fmoc-FF can undergo various chemical reactions typical of peptides, such as amide bond formation and cleavage. Additionally, the Fmoc group itself can be removed under basic conditions, which is a common step in peptide synthesis. The self-assembly process of Fmoc-FF into hydrogels can be considered a chemical reaction where the solvent and pH conditions induce a phase transition, leading to the formation of a fibrous network .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-FF are closely related to its ability to form hydrogels. These gels exhibit a range of mechanical properties that can be tuned by adjusting the pH, solvent, and other experimental conditions . The self-assembly mechanism of Fmoc-FF is pH-dependent, with apparent pKa shifts observed during the process, which coincide with significant structural changes . The optical properties of the Fmoc group are also modulated by

科学研究应用

自组装机制和 pH 影响

FMOC-FF 自组装成原纤维及其 pH 依赖性结构转变已得到广泛研究。自组装过程受 pH 值影响,诱导明显的 pKa 偏移,并根据 pH 值形成柔性原纤维或扁平刚性带。这种现象对于了解 FMOC-FF 可以形成水凝胶或其他纳米结构用于生物医学应用的条件至关重要 (Tang 等人,2009)。

水凝胶性质

FMOC-FF 水凝胶的机械性能的可变性归因于凝胶的最终 pH 值,与凝胶形成方法无关。这种见解对于根据特定应用定制凝胶性质非常重要,例如药物递送系统或组织工程支架 (Raeburn 等人,2012)。

基于酶的光学生物传感器

FMOC-FF 水凝胶已被用作基于酶的光学生物传感器的平台。将酶和荧光报告基因封装在水凝胶基质中可以检测葡萄糖等分析物,证明了水凝胶在生物传感应用中的潜力 (Kim 等人,2011)。

组织工程支架材料

由 FMOC-FF 形成的自组装肽水凝胶作为一种多功能支架材料,支持间充质干细胞 (MSC) 的增殖和分化。该应用突出了 FMOC-FF 在肌肉骨骼组织工程中的潜力,提供了一种模拟细胞外基质并促进细胞附着和生长的纳米纤维网络 (Wang 等人,2017)。

受控药物释放

基于肽的水凝胶化剂(如 FMOC-FF)的创新导致了可以作为受控药物释放载体的材料的开发。改善亲水性的改性产生了在温和条件下形成并能够封装和释放药物的水凝胶,突出了它们在生物医学应用中的潜力 (Li 等人,2021)。

作用机制

Target of Action

FMOC-DL-3,3-diphenylalanine, also known as Fmoc-FF, is primarily targeted towards the formation of self-supporting hydrogels . These hydrogels are three-dimensional networks capable of encapsulating high amounts of water or other biological fluids . The compound’s ability to self-assemble in these hydrogels under physiological conditions has made it one of the most studied ultra-short peptides .

Mode of Action

The interaction of FMOC-DL-3,3-diphenylalanine with its targets involves a process of self-assembly. This compound forms β-sheets that self-assemble laterally through π–π stacking of the fluorenyl groups into nanofibrous networks . The structural properties of the resulting hydrogel, including mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .

Biochemical Pathways

The biochemical pathways affected by FMOC-DL-3,3-diphenylalanine are primarily related to the formation and properties of hydrogels. The compound’s ability to self-assemble in hydrogels affects the structural arrangement and behavior of these materials in terms of stiffness, matrix porosity, and stability . The final material obtained is deeply dependent on the preparation method .

Result of Action

The molecular and cellular effects of FMOC-DL-3,3-diphenylalanine’s action are primarily seen in the formation of hydrogels. These hydrogels have a broad range of applications in different fields, such as biomedical and industrial fields . The development of novel FMOC-DL-3,3-diphenylalanine-based hybrid systems has been proposed, combining the ultra-short hydrogelator with other entities such as polysaccharides, polymers, peptides, or organic molecules .

Action Environment

The action, efficacy, and stability of FMOC-DL-3,3-diphenylalanine are influenced by various environmental factors. The compound’s ability to form hydrogels is dependent on the experimental conditions used during preparation, including the solvent and pH . Additionally, the compound’s interaction with its targets can be affected by the presence of other molecules, as seen in the development of hybrid systems .

安全和危害

Safety precautions should be taken when handling FMOC-DL-3,3-diphenylalanine. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

生化分析

Biochemical Properties

FMOC-DL-3,3-diphenylalanine plays a crucial role in various biochemical reactions, primarily due to its ability to self-assemble into stable nanostructures. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The compound interacts with a variety of enzymes, proteins, and other biomolecules. For instance, FMOC-DL-3,3-diphenylalanine has been shown to interact with enzymes involved in peptide synthesis, such as proteases and peptidases, by forming stable complexes that can inhibit or modulate their activity . Additionally, it can interact with proteins involved in cell signaling pathways, potentially influencing their function and activity.

Cellular Effects

FMOC-DL-3,3-diphenylalanine has been observed to exert significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that FMOC-DL-3,3-diphenylalanine can induce changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis . Furthermore, it has been reported to affect cellular metabolism by altering the activity of key metabolic enzymes and pathways. For example, FMOC-DL-3,3-diphenylalanine can enhance the activity of glycolytic enzymes, leading to increased glucose uptake and utilization in cells .

Molecular Mechanism

The molecular mechanism of action of FMOC-DL-3,3-diphenylalanine involves several key processes. At the molecular level, FMOC-DL-3,3-diphenylalanine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, modulating their activity and function. For instance, FMOC-DL-3,3-diphenylalanine has been shown to inhibit the activity of certain proteases by forming stable complexes with their active sites . Additionally, it can activate signaling pathways by binding to cell surface receptors, leading to downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of FMOC-DL-3,3-diphenylalanine can change over time due to factors such as stability, degradation, and long-term effects on cellular function. FMOC-DL-3,3-diphenylalanine is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of byproducts that may have different biological activities. Long-term studies have shown that FMOC-DL-3,3-diphenylalanine can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of FMOC-DL-3,3-diphenylalanine vary with different dosages in animal models. At low doses, FMOC-DL-3,3-diphenylalanine has been shown to have beneficial effects, such as promoting tissue regeneration and reducing inflammation . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and tissue damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration ranges. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

FMOC-DL-3,3-diphenylalanine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as peptidases, which cleave the peptide bonds to release the constituent amino acids . Additionally, FMOC-DL-3,3-diphenylalanine can influence metabolic flux by modulating the activity of key metabolic enzymes. For example, it can enhance the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to increased energy production in cells .

Transport and Distribution

The transport and distribution of FMOC-DL-3,3-diphenylalanine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through endocytosis or facilitated diffusion, depending on its concentration and the presence of specific transporters . Once inside the cells, FMOC-DL-3,3-diphenylalanine can interact with intracellular binding proteins, which can influence its localization and accumulation. Studies have shown that FMOC-DL-3,3-diphenylalanine can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of FMOC-DL-3,3-diphenylalanine plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, FMOC-DL-3,3-diphenylalanine can be directed to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, it can localize to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENQOTJCVODUQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1307626.png)

![2-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1307632.png)